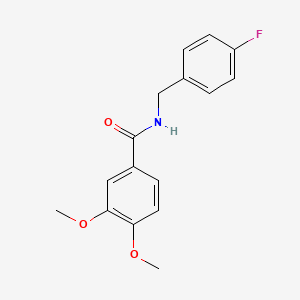

N-(4-fluorobenzyl)-3,4-dimethoxybenzamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c1-20-14-8-5-12(9-15(14)21-2)16(19)18-10-11-3-6-13(17)7-4-11/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJFQIDQLSIPJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Benzamide Derivative Class

Benzamide (B126) derivatives represent a significant and diverse class of compounds in medicinal chemistry and pharmacology. Structurally characterized by a benzene (B151609) ring attached to an amide group, these compounds have been the subject of extensive research due to their wide array of biological activities. The versatility of the benzamide scaffold allows for a variety of substitutions on both the benzene ring and the amide nitrogen, leading to a vast library of molecules with differing physicochemical properties and therapeutic potentials.

In the specific case of N-(4-fluorobenzyl)-3,4-dimethoxybenzamide, the core structure is a benzamide that is N-substituted with a 4-fluorobenzyl group and has two methoxy (B1213986) groups at the 3 and 4 positions of the benzoyl ring. Each of these components can be found in compounds of known biological significance.

Rationale for Research Focus on N 4 Fluorobenzyl 3,4 Dimethoxybenzamide and Its Analogues

Established Synthetic Pathways

The foundational methods for synthesizing this compound rely on well-understood and widely practiced organic chemistry reactions. These pathways are characterized by their reliability and are built upon the reaction of two key precursor molecules.

Amide Bond Formation via Condensation Reactions

The core of the synthesis is the creation of an amide linkage, which is typically achieved through a condensation reaction. This involves the joining of a carboxylic acid derivative and an amine with the concurrent elimination of a small molecule, such as water or a salt. A highly effective and common approach is the reaction of an acyl chloride with an amine. In this specific synthesis, the nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond. This type of reaction is often favored for its high yield and favorable kinetics.

A patent describing a similar synthesis for N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide outlines a process where 3,4-dimethoxybenzoyl chloride is reacted with p-hydroxybenzylamine in the presence of a base like triethylamine and a solvent such as dichloromethane. researchgate.netnih.govgoogle.comnih.govgoogle.com The reaction is typically conducted at a reduced temperature to control its exothermic nature. researchgate.netnih.govgoogle.comnih.govgoogle.com This established procedure can be directly adapted for the synthesis of this compound.

Utilization of 3,4-Dimethoxybenzoyl Precursors

The "acid" component of the target molecule is derived from 3,4-dimethoxybenzoic acid. To facilitate the amide bond formation, this carboxylic acid is usually converted into a more reactive precursor, most commonly an acyl chloride. The synthesis of 3,4-dimethoxybenzoyl chloride from 3,4-dimethoxybenzoic acid can be achieved by reacting it with a chlorinating agent like thionyl chloride. researchgate.netgoogle.com This reaction is often carried out in an inert solvent, and a catalytic amount of a substance like N,N-dimethylformamide may be used to facilitate the conversion. researchgate.netgoogle.com

| Precursor | Reagent | Product |

|---|---|---|

| 3,4-Dimethoxybenzoic acid | Thionyl chloride | 3,4-Dimethoxybenzoyl chloride |

Incorporation of 4-Fluorobenzylamine or Related Fluorinated Benzyl Moieties

The "amine" portion of the final compound is 4-fluorobenzylamine. This fluorinated benzyl moiety is a critical component that introduces the fluorine atom into the molecular structure. 4-Fluorobenzylamine is a commercially available reagent. The synthesis of this compound would, therefore, involve the reaction of 4-fluorobenzylamine with the activated 3,4-dimethoxybenzoyl precursor. Following the established methodology for analogous compounds, 4-fluorobenzylamine would be dissolved in a suitable solvent, and the 3,4-dimethoxybenzoyl chloride would be added, typically in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.netnih.govgoogle.comnih.govgoogle.com

Advanced Synthetic Approaches and Modifications

Development of Molar Efficient Synthesis Techniques

Molar efficiency in chemical synthesis refers to the goal of maximizing the conversion of reactants to the desired product while minimizing waste. In the context of amide bond formation, this can be achieved through the use of highly efficient coupling reagents or by employing catalytic methods that avoid the need for stoichiometric activating agents. whiterose.ac.uk

Recent advancements in sustainable chemistry have explored the use of greener solvents and catalysts for amide synthesis. While specific studies on the molar efficient synthesis of this compound are not prevalent, general principles of efficient amide synthesis can be applied. This includes the use of catalytic systems that can directly couple carboxylic acids and amines, thereby avoiding the generation of waste associated with the preparation of acyl chlorides. researchgate.netmdpi.com

Preparation of Radiolabeled Analogues for Research Applications

For applications in biomedical imaging, such as Positron Emission Tomography (PET), it is often necessary to synthesize radiolabeled versions of a compound. The introduction of a positron-emitting isotope, such as fluorine-18 (¹⁸F), allows for the non-invasive tracking of the molecule in a biological system.

The synthesis of an ¹⁸F-labeled analogue of this compound would involve the incorporation of ¹⁸F into the 4-fluorobenzyl moiety. This is typically achieved in the final steps of the synthesis to minimize the loss of the short-lived isotope. A common strategy is to prepare a suitable precursor, such as a benzyl halide or a trimethylammonium benzaldehyde triflate, which can then undergo nucleophilic substitution with [¹⁸F]fluoride. nih.govfrontiersin.orgsnmjournals.orgresearchgate.netnih.govresearchgate.net The resulting [¹⁸F]4-fluorobenzylamine can then be rapidly coupled with the 3,4-dimethoxybenzoyl precursor to yield the desired radiolabeled product.

| Radiolabeling Precursor | Radiolabeling Reagent | Radiolabeled Intermediate |

|---|---|---|

| Trimethylammonium benzaldehyde triflate | [¹⁸F]Fluoride | [¹⁸F]4-Fluorobenzaldehyde |

| [¹⁸F]4-Fluorobenzaldehyde | Reducing Agent (e.g., NaBH₄) | [¹⁸F]4-Fluorobenzyl alcohol |

| [¹⁸F]4-Fluorobenzyl alcohol | Halogenating Agent (e.g., HBr) | [¹⁸F]4-Fluorobenzyl bromide |

| [¹⁸F]4-Fluorobenzyl bromide | Amine Source (e.g., Ammonia) | [¹⁸F]4-Fluorobenzylamine |

The subsequent condensation of [¹⁸F]4-fluorobenzylamine with 3,4-dimethoxybenzoyl chloride would provide the final radiotracer, N-([¹⁸F]4-fluorobenzyl)-3,4-dimethoxybenzamide.

Chemical Characterization and Analytical Techniques

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are fundamental in elucidating the chemical structure of a compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and atomic connectivity. However, specific data for N-(4-fluorobenzyl)-3,4-dimethoxybenzamide is not available in the searched scientific literature.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR would be expected to show distinct signals for the protons on the benzyl (B1604629) and benzamide (B126) rings, as well as the methylene bridge and the methoxy (B1213986) groups. Furthermore, ¹³C NMR would provide information on the carbon skeleton, and ¹⁹F NMR would be crucial for confirming the presence and chemical environment of the fluorine atom.

Interactive Data Table: Expected ¹H and ¹³C NMR Data for this compound (Hypothetical)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH (Benzamide) | 6.8 - 7.5 | 110 - 130 |

| Aromatic CH (Benzyl) | 7.0 - 7.4 | 115 - 130 |

| CH₂ (Methylene) | ~4.5 | ~43 |

| OCH₃ (Methoxy) | ~3.9 | ~56 |

| C=O (Amide) | - | ~167 |

| C-F (Benzyl) | - | ~162 (with J-coupling) |

| C-O (Benzamide) | - | 148 - 153 |

| Aromatic C (Quaternary) | - | 120 - 135 |

Note: This table is hypothetical and based on general chemical shift ranges for similar functional groups. Actual experimental data is required for accurate assignment.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the amide, C-O stretches of the methoxy groups, and C-F stretch of the fluorobenzyl group.

Interactive Data Table: Expected IR Absorption Bands for this compound (Hypothetical)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide) | 1630 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch (Amide) | 1200 - 1350 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

| C-F Stretch | 1000 - 1400 |

Note: This table is hypothetical and based on typical absorption ranges for the indicated functional groups.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak would be expected, along with characteristic fragment ions corresponding to the loss of various parts of the molecule, such as the fluorobenzyl or dimethoxybenzoyl moieties.

Interactive Data Table: Expected Mass Spectrometry Data for this compound (Hypothetical)

| Ion | Expected m/z | Description |

| [M]⁺ | 289.11 | Molecular Ion |

| [M - C₇H₆F]⁺ | 180.07 | Loss of fluorobenzyl radical |

| [C₇H₆F]⁺ | 109.04 | Fluorobenzyl cation |

| [C₉H₉O₃]⁺ | 165.05 | 3,4-Dimethoxybenzoyl cation |

Note: This table is hypothetical. The actual fragmentation pattern would need to be determined experimentally.

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common techniques used for this purpose in chemical research.

HPLC is a powerful technique for the separation and analysis of non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC method would likely be suitable for purity assessment and quantification.

Interactive Data Table: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These are typical starting conditions and would require optimization for the specific compound.

GC is used to separate and analyze compounds that can be vaporized without decomposition. The suitability of GC for the analysis of this compound would depend on its thermal stability and volatility. If amenable to GC, it could be used for purity assessment and to detect any volatile impurities.

Interactive Data Table: Hypothetical GC Method Parameters for this compound

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: These parameters are hypothetical and would need to be developed and validated experimentally.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a fundamental analytical technique employed for the qualitative assessment of the purity of this compound and for monitoring the progress of its synthesis. This chromatographic method separates components of a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material on a flat carrier, and a mobile phase that moves up the plate via capillary action. The separation allows for the determination of the retardation factor (Rƒ), a key parameter for compound identification under specific chromatographic conditions.

Detailed research findings on the specific TLC analysis of this compound are not extensively available in the public domain. However, based on the analysis of structurally related benzamide and aromatic amide derivatives, a general methodology can be established. The choice of the stationary and mobile phases is critical for achieving effective separation.

Stationary Phase: For compounds of this nature, silica gel 60 F₂₅₄ plates are commonly utilized as the stationary phase due to the polar nature of the amide and ether functional groups. The fluorescent indicator (F₂₅₄) allows for the visualization of UV-active compounds, such as this compound which contains aromatic rings, under a UV lamp at 254 nm.

Mobile Phase: The selection of the mobile phase, or eluent, is crucial and is determined by the polarity of the compound. A solvent system is chosen to achieve an Rƒ value typically between 0.3 and 0.7 for optimal separation and visualization. The polarity of the mobile phase is adjusted by varying the ratio of a less polar solvent and a more polar solvent. For aromatic amides, common solvent systems include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or acetone. To modulate the polarity and improve the separation, other solvents like dichloromethane or methanol can also be incorporated into the mixture.

The Rƒ value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic for a specific compound in a given solvent system on a particular stationary phase.

Visualization: After development, the TLC plate is dried, and the separated spots are visualized. As this compound is expected to be UV-active, it can be visualized under a UV lamp. Additionally, staining reagents such as potassium permanganate or iodine vapor can be used for visualization, which may reveal non-UV-active impurities.

A hypothetical data table for the TLC analysis of this compound, based on common solvent systems for similar compounds, is presented below. It is important to note that these Rƒ values are illustrative and would need to be confirmed by experimental analysis.

| Solvent System (v/v) | Presumed Rƒ Value |

| Hexane:Ethyl Acetate (1:1) | 0.45 |

| Dichloromethane:Methanol (95:5) | 0.60 |

| Toluene:Acetone (7:3) | 0.50 |

Preclinical Pharmacological Investigations of N 4 Fluorobenzyl 3,4 Dimethoxybenzamide and Key Analogues

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition by N-(4-fluorobenzyl)-3,4-dimethoxybenzamide

While direct inhibitory data for this compound on carbonic anhydrase (CA) isoforms were not prominently available in the reviewed literature, studies on structurally related N-substituted benzylamines and sulfamides have demonstrated significant CA inhibitory activity. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma and epilepsy. researchgate.net

Research into novel substituted benzylamines derived from dihydrochalcones has revealed potent inhibitory profiles against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov These analogues exhibited Kᵢ values in the low nanomolar range, indicating strong binding and inhibition. nih.gov Similarly, various N-benzyl-guanidino-benzenesulfonamides have been synthesized and evaluated, with some showing satisfactory selectivity towards specific CA isoforms like CA VII. researchgate.net The sulfamide (B24259) group, a key pharmacophore in many CA inhibitors, has been incorporated into N-benzyl frameworks to create potent inhibitors. nih.gov

The inhibitory potential of these related N-benzyl analogues suggests that the this compound scaffold may also interact with carbonic anhydrase enzymes. The data from these key analogues are presented below.

Table 1: Carbonic Anhydrase Inhibition by N-Substituted Benzylamine and Sulfamide Analogues

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| Substituted benzylamines derived from dihydrochalcones | hCA I | 0.121-1.007 nM nih.gov |

| Substituted benzylamines derived from dihydrochalcones | hCA II | 0.077-0.487 nM nih.gov |

Note: The data presented is for structurally related analogues, not this compound itself.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition by N-(4-chlorobenzyl)-3,4-dimethoxybenzamide Derivatives

The cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of cholinergic neurotransmission. nih.gov Their inhibition is a key therapeutic strategy for managing symptoms of Alzheimer's disease. mdpi.com Investigations into novel N-(4-chlorobenzyl)-3,4-dimethoxy-N-(m-substituted)benzamide derivatives have been conducted to explore their inhibitory properties against both human AChE and BChE. nih.gov

Studies have reported the cholinesterase inhibitory effects of N-benzyl-3,4-dimethoxybenzamide derivatives. nih.gov For instance, itopride (B38515), which contains a related N-benzylbenzamide structure, exhibits anticholinesterase activity alongside its primary dopamine (B1211576) D2 receptor antagonism. nih.gov While the literature indicates the synthesis and evaluation of N-(4-chlorobenzyl)-3,4-dimethoxybenzamide derivatives as cholinesterase inhibitors, specific IC₅₀ or Kᵢ values for these exact compounds were not detailed in the accessed sources. However, to provide context, the inhibitory activities of other benzamide (B126) and N-benzyl derivatives are presented.

Table 2: Cholinesterase Inhibition by Related Benzamide and N-Benzyl Derivatives

| Compound Class | Target Enzyme | IC₅₀ / Kᵢ Value |

|---|---|---|

| Benzohydrazide (B10538) Derivatives | AChE | 44-100 µM nih.gov |

| Benzohydrazide Derivatives | BChE | from 22 µM nih.gov |

| Substituted 4,4ʹ-diimine/4,4ʹ-diazobiphenyl Derivatives | AChE | 5.77–16.22 μM nih.gov |

| Uracil Derivatives with N-benzyl moiety | AChE | 0.088 to 0.388 µM researchgate.net |

Note: This table provides data for structurally related compound classes to indicate the potential for cholinesterase inhibition by the N-(4-chlorobenzyl)-3,4-dimethoxybenzamide scaffold.

Influenza Virus PA Endonuclease Inhibition by N-(4-fluorobenzyl)-2,3-dimethoxybenzamide and its Derivatives

The influenza virus polymerase acidic (PA) protein contains an endonuclease domain that is essential for viral replication, making it a prime target for antiviral drug development. nih.gov This endonuclease is responsible for the "cap-snatching" mechanism, where it cleaves host cell pre-mRNAs to generate primers for the synthesis of viral mRNA. researchgate.net

A thorough review of the available scientific literature did not yield specific data regarding the inhibition of influenza virus PA endonuclease by N-(4-fluorobenzyl)-2,3-dimethoxybenzamide or its direct derivatives. Research in this area has largely focused on other chemical scaffolds, such as 4-substituted 2,4-dioxobutanoic acids and N-hydroxyimides, which have been shown to effectively inhibit the endonuclease activity of the PA protein. researchgate.net

HIV-1 Integrase (IN) Inhibition by N-(4-fluorobenzyl)-2,3-dihydroxybenzamide Derivatives

HIV-1 integrase (IN) is a vital enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. Small molecules that can inhibit this enzyme are of significant interest as antiretroviral therapeutics.

Research into the design of novel IN inhibitors has identified the 2,3-dihydroxybenzamide (B143552) scaffold as a promising starting point. By merging pharmacophores from salicylate (B1505791) and catechol, researchers have developed derivatives that effectively inhibit the strand transfer reaction catalyzed by HIV-1 integrase. Specifically, N-(4-fluorobenzyl)-2,3-dihydroxybenzamide has been synthesized and evaluated for its inhibitory activity.

This compound demonstrated moderate but significant inhibition of both the 3'-processing and strand transfer steps of the integration process. The presence of the two hydroxyl groups at the 2- and 3-positions is thought to be crucial for chelating the metal ions in the enzyme's active site.

Table 3: HIV-1 Integrase Inhibition by N-(4-fluorobenzyl)-2,3-dihydroxybenzamide

| Compound | Target Reaction | IC₅₀ (µM) |

|---|---|---|

| N-(4-fluorobenzyl)-2,3-dihydroxybenzamide | 3'-Processing | 100 |

Oxidoreductase NQO2 Inhibition by Related Benzothiazole (B30560) Analogues

NRH:quinone oxidoreductase 2 (NQO2) is an enzyme implicated in various pathological processes, including inflammation and cancer, making it a target for therapeutic intervention. While this compound is a benzamide, related heterocyclic structures such as benzothiazoles have been extensively investigated as NQO2 inhibitors.

In a search for potent NQO2 inhibitors, a series of benzothiazole analogues were designed and synthesized, drawing inspiration from the known NQO2 inhibitor resveratrol (B1683913). These compounds were evaluated for their ability to inhibit the NQO2 enzyme. Several analogues, particularly those with specific substitution patterns on the benzothiazole and phenyl rings, demonstrated potent, nanomolar-range inhibition of NQO2. The most active compounds featured hydroxyl, methoxy (B1213986), amino, and acetamido substituents.

Table 4: NQO2 Inhibition by Potent Benzothiazole Analogues

| Compound | Substituents | IC₅₀ (nM) |

|---|---|---|

| 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole | 6-OH, 3',5'-diOH | 25 nih.gov |

| 6-acetamide-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole | 6-NHAc, 3',4',5'-triOMe | 31 nih.gov |

| 6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole | 6-OMe, 3',4',5'-triOMe | 51 nih.gov |

Receptor Binding and Modulation Studies

Direct receptor binding and modulation data for this compound are not extensively detailed in the reviewed literature. However, the structural motifs present in this compound, namely the N-(4-fluorobenzyl) group and the dimethoxybenzamide core, are found in various pharmacologically active molecules with known receptor affinities.

For instance, the N-(4-fluorobenzyl) moiety is a component of ligands targeting cannabinoid, dopamine, and serotonin (B10506) receptors. A compound known as [¹¹C]PipISB, which is [Carbonyl-¹¹C]-N-(4-fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide, has been identified as a potent and selective ligand for the cannabinoid CB1 receptor, with a Kᵢ value of 1.5 nM. mdpi.com Another analogue, 3-(4-[¹⁸F]fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, has been synthesized as a dopamine D4 receptor antagonist with a high affinity (Kᵢ = 4.3 nM). nih.gov

Furthermore, the benzamide scaffold is a well-established pharmacophore in numerous central nervous system drugs, particularly those targeting dopamine and serotonin receptors. For example, (S)-N-((1-Allyl-2-pyrrolidinyl)methyl)-5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide ([¹⁸F]fallypride) is a selective, high-affinity antagonist of D₂/D₃ receptors. researchgate.net The affinity of various antagonists for dopamine receptor subtypes can range from low nanomolar to micromolar concentrations. Similarly, arylpiperazinyl derivatives linked to various scaffolds are known to bind with high affinity to serotonin receptors like 5-HT₁A and 5-HT₂A.

These findings from structurally related compounds suggest that this compound possesses the potential to interact with various neurotransmitter receptors, although specific binding affinities and functional activities would need to be determined through direct experimental evaluation.

Antiproliferative and Cytotoxic Activity (in vitro cell line studies)

Induction of Cell Cycle Arrest and Apoptosis by Related Benzamide Structures

Certain benzamide derivatives have demonstrated the ability to influence cell cycle progression and induce programmed cell death, or apoptosis, in cancer cell lines. One such study focused on N-substituted benzamides, using declopramide (B1670142) as a representative compound. In mouse pre-B and human promyelocytic cancer cell lines, declopramide was observed to induce a G2/M cell cycle block, which preceded the onset of apoptosis. nih.gov This process was characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. nih.gov The induction of apoptosis could be inhibited by a broad-spectrum caspase inhibitor, as well as a specific caspase-9 inhibitor, while a caspase-8 inhibitor had a lesser effect. nih.gov Furthermore, overexpression of the anti-apoptotic protein Bcl-2 in the cells also inhibited declopramide-induced apoptosis. nih.gov Notably, these effects were found to be independent of p53 activation, as they were observed in p53-deficient cell lines. nih.gov

Another related compound, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), a resveratrol analog, has also been shown to be a potent anti-proliferative agent. nih.gov In human cervical cancer cells, treatment with MPDB resulted in cell cycle arrest at the G2/M phase. nih.gov This was associated with changes in the expression and phosphorylation of proteins that regulate the G2/M checkpoint. nih.gov The study also indicated that MPDB induces both intrinsic and extrinsic apoptotic pathways, as evidenced by the activation of caspases, decreased expression of the anti-apoptotic protein Bcl-xl, release of cytosolic cytochrome c, and increased expression of Fas and Fas-L proteins. nih.gov

Similarly, a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative has been shown to induce cell cycle arrest and apoptosis in acute leukemia cell lines. ualberta.ca This compound led to cell cycle arrest at the G2/M phase in K562 cells and at the G0/G1 phase in Jurkat cells. ualberta.ca The induced cell death in K562 cells involved the activation of both extrinsic and intrinsic apoptotic pathways, with an increase in Fas receptor expression and loss of mitochondrial potential. ualberta.ca In Jurkat cells, the apoptotic mechanism was primarily intrinsic. ualberta.ca

The table below summarizes the effects of these related benzamide structures on cell cycle and apoptosis.

| Compound | Cell Line(s) | Effect on Cell Cycle | Apoptotic Pathway(s) | Key Findings |

| Declopramide | Mouse 70Z/3 pre-B, Human HL60 | G2/M arrest | Intrinsic (cytochrome c release, caspase-9 activation) | p53-independent mechanism; inhibited by Bcl-2 overexpression. nih.gov |

| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) | Human HeLa | G2/M arrest | Intrinsic and Extrinsic (caspase activation, decreased Bcl-xl, cytochrome c release, increased Fas/Fas-L) | ATM/ATR-dependent G2/M arrest. nih.gov |

| 2,4-Dinitrobenzenesulfonamide derivative | Human K562, Jurkat | G2/M arrest (K562), G0/G1 arrest (Jurkat) | Intrinsic and Extrinsic (K562), Intrinsic (Jurkat) | Cell-line specific effects on cell cycle and apoptotic pathways. ualberta.ca |

Antimicrobial Activity

Antifungal Properties of N-(4-Halobenzyl)amides

A series of N-(4-halobenzyl)amides derived from cinnamic and benzoic acids have been synthesized and evaluated for their antifungal activity against various Candida species. nih.govmdpi.commdpi.comresearchgate.netnih.gov In one study, a vanillic amide derivative demonstrated notable fungal sensitivity. researchgate.net The research indicated that the presence of a hydroxyl group at the para position and a methoxyl group at the meta position of the benzoic ring enhances the antifungal activity of the amide structure. researchgate.netnih.gov

Another study that tested 20 cinnamic and benzoic acid amides against C. krusei and C. parapsilosis identified several compounds with inhibitory effects. nih.gov One particular amide, compound 16 in the study, which features a bulky alkyl disubstitution in the meta position and a hydroxyl group in the para position, exhibited a minimum inhibitory concentration (MIC) of 7.8 µg/mL against C. krusei, a value lower than that of the standard antifungal drug fluconazole (B54011) (MIC = 16 µg/mL). mdpi.com This compound also showed inhibitory activity against a panel of eight Candida strains, including five clinical strains resistant to fluconazole, with MIC values ranging from 85.3 to 341.3 µg/mL. mdpi.com Specifically, against C. auris, the MIC was 85.3 µg/mL, suggesting its potential as a prototype for developing new antifungal agents. mdpi.com

The table below presents the MIC values for a selection of N-(4-halobenzyl)amides against different Candida species from the cited research.

| Compound | Candida Strain | MIC (µg/mL) | Reference Drug (Fluconazole) MIC (µg/mL) |

| Amide 16 | C. krusei ATCC 14243 | 7.8 | 16 |

| Amide 14 | C. krusei | 31.25 | Not Reported |

| Amide 16 | C. krusei ATCC 6258 | 85.3 | Not Reported |

| Amide 16 | C. auris 01256P CDC | 85.3 | Not Reported |

| Amide 16 | Fluconazole-resistant clinical strains | 85.3 - 341.3 | Not Reported |

Antibacterial Potential

Research into the antibacterial properties of compounds structurally related to this compound has revealed potential activity against various bacterial strains. A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and screened for their antibacterial effects. nih.gov Several of these compounds exhibited promising minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against a panel of bacteria including S. aureus, Acinetobacter, S. typhi, E. coli, and P. aeruginosa. nih.gov For instance, compound 4e in the study showed a better MBC value against E. coli than the reference drug ceftriaxone. nih.gov Similarly, compounds 4f , 4g , 4h , and 4j demonstrated superior MBC values against Acinetobacter sensitive and/or S. typhi compared to ceftriaxone. nih.gov

Other studies have explored the antibacterial potential of fluorinated molecules. For example, a library of ortho-, meta-, and para-fluorobenzoylthiosemicarbazides was tested against Gram-positive bacteria. nih.gov The antibacterial activity of these thiosemicarbazides was found to be highly dependent on the substitution pattern at the N4 aryl position, with trifluoromethyl derivatives showing optimal activity against both reference and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates, with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov Additionally, some (E)-N′-[4-{2-(4-fluorophenylthio)-ethoxy}-3-cyano-5-methoxybenzylidene]-substituted benzohydrazide derivatives have shown good antibacterial sensitivity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

In Vivo Pharmacological Evaluation in Animal Models

Gastrointestinal Prokinetic Effects (for related Itopride hydrochloride)

Itopride, a benzamide derivative structurally related to this compound, has demonstrated significant gastroprokinetic effects in animal models. nih.govsemanticscholar.org In conscious dogs, intraduodenal administration of itopride at a dose of 10 mg/kg or more was shown to increase gastric contractile force during the digestive state. nih.govsemanticscholar.org The mechanism of action for itopride's prokinetic effects is considered to be twofold: it acts as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor. nih.govsemanticscholar.orgnih.gov

The anti-dopaminergic action of itopride was demonstrated in an experiment where dopamine infusion, which caused the cessation of postprandial gastric motility, was immediately reversed by the administration of itopride. nih.govsemanticscholar.org Its anti-AChE activity was evidenced by its ability to enhance acetylcholine-induced gastric contractions. nih.govsemanticscholar.org Further studies in guinea pigs have shown that itopride has prokinetic effects on both the ileum and the colon. nih.govresearchgate.net It was found to accelerate the velocity of peristaltic contractions in the ileum and shorten the colonic transit time. nih.gov These effects were also attributed to its dual mechanism of AChE inhibition and dopamine D2 receptor antagonism. nih.govresearchgate.net In experimental studies, itopride has been shown to stimulate the motility of the stomach, duodenum, small intestine, and colon. emjreviews.com

The table below summarizes the observed gastrointestinal prokinetic effects of Itopride hydrochloride in animal models.

| Animal Model | Route of Administration | Observed Effect | Mechanism of Action |

| Conscious Dogs | Intraduodenal | Increased gastric contractile force. nih.govsemanticscholar.org | Dopamine D2 receptor antagonism and Acetylcholinesterase inhibition. nih.govsemanticscholar.org |

| Guinea Pigs | In Vitro | Accelerated peristaltic velocity in the ileum; shortened colonic transit time. nih.govresearchgate.net | Dopamine D2 receptor antagonism and Acetylcholinesterase inhibition. nih.govresearchgate.net |

Brain Uptake and Receptor Binding in Primates for Radiolabeled D2 Receptor Ligands

The potential for benzamide structures to act as ligands for dopamine D2 receptors has been investigated using radiolabeled analogues in animal models to assess brain uptake and receptor binding. Studies in rats with various ¹²⁵I-labeled substituted benzamides, which are structural analogues of compounds like (S)-sulpiride and eticlopride, have been conducted to evaluate their selective in vivo uptake in dopamine D2 receptor-rich brain regions. nih.govsnmjournals.org

These studies have shown that the ratio of uptake in the striatum (a region with high D2 receptor density) to the cerebellum (a region with low D2 receptor density) is a key measure of specific receptor binding. nih.govsnmjournals.org For example, the radioligand "epidepride" showed a very high striatal-to-cerebellar uptake ratio of 234. nih.govsnmjournals.org It was observed that this uptake ratio correlated strongly with the product of the receptor dissociation constant (KD) and the compound's lipophilicity. nih.govsnmjournals.org Total striatal uptake also appeared to be dependent on lipophilicity. nih.gov

The binding of D2 receptor radioligands can be influenced by endogenous dopamine levels. In nonhuman primates, it has been demonstrated that the magnitude of dopamine release, as measured by microdialysis, correlates with a decrease in the D2 receptor-binding potential measured by PET or SPECT. nih.gov This indicates competition between the endogenous neurotransmitter and the radioligand for the receptor binding sites. nih.gov Furthermore, a PET scan in a rat model with 5-(4-((4-[18F]fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine, a compound containing a fluorobenzyl moiety, indicated moderate brain uptake and a slow clearance rate. researchgate.net

The table below details the characteristics of several radiolabeled benzamide D2 receptor ligands evaluated in rat brain studies.

| Radioligand | K D (nM) | Maximal Striatum:Cerebellum Uptake Ratio |

| [¹²⁵I]Iodopride | 0.88 | 7.6 |

| [¹²⁵I]Iclopride | 0.23 | 9.8 |

| [¹²⁵I]Itopride | 0.16 | 3.3 |

| [¹²⁵I]Epidepride | 0.057 | 234 |

| [¹²⁵I]Ioxipride | 0.070 | 65 |

Tumor Targeting and Imaging Studies in Rodent Xenograft Models for Sigma-2 Receptor Ligands

The sigma-2 (σ2) receptor is considered a promising biomarker for imaging tumors because its density is often significantly higher in proliferating cancer cells compared to quiescent cells. nih.govmdpi.commdpi.com This differential expression allows for the targeting of tumors with ligands that bind specifically to this receptor. nih.gov When these ligands are labeled with a positron-emitting radionuclide, such as Fluorine-18, they can be used as imaging agents in Positron Emission Tomography (PET) to visualize tumors non-invasively. koreascience.krgnu.ac.krwikipedia.org

Rodent xenograft models are a standard preclinical tool for evaluating the in vivo performance of such imaging agents. nih.gov In these models, human tumor cells are implanted into immunocompromised mice, where they grow to form solid tumors. nih.gov Researchers can then administer a radiolabeled sigma-2 receptor ligand and perform PET scans at various time points to assess the agent's uptake, distribution, and clearance. acs.orgnih.gov

Key evaluation parameters in these studies include:

Tumor Uptake: The amount of the radiotracer that accumulates in the tumor, often expressed as a percentage of the injected dose per gram of tissue (%ID/g). acs.orgnih.gov High tumor uptake is desirable for clear visualization.

Selectivity and Specificity: To confirm that the uptake is mediated by the sigma-2 receptor, blocking studies are often conducted. This involves co-administering a non-radiolabeled, high-affinity sigma-2 ligand (like haloperidol) to see if it reduces the radiotracer's accumulation in the tumor. acs.orgnih.gov

Tumor-to-Background Ratios: The ratio of radiotracer concentration in the tumor compared to surrounding healthy tissues (like muscle or blood) is crucial for good image contrast. nih.gov

Studies with various benzamide derivatives and other sigma-2 ligands have demonstrated successful tumor visualization in xenograft models of prostate cancer and melanoma. acs.orgnih.govnih.gov

Evaluation of Efficacy in Animal Models of Disease

Sigma-2 receptors are also implicated in various neurological and neurodegenerative diseases, making them a potential therapeutic target. mdpi.comnih.govtocris.com Animal models that mimic the pathology and symptoms of human diseases are essential for evaluating the potential efficacy of new therapeutic compounds, including sigma-2 receptor ligands. nih.gov

Neuropathic Pain: Neuropathic pain is a chronic condition caused by damage to the somatosensory nervous system. iipseries.org Animal models are pivotal for understanding its mechanisms and testing new analgesics. nih.gov Common models involve surgically inducing nerve injury in rodents, such as:

Chronic Constriction Injury (CCI): Involves loose ligatures tied around the sciatic nerve. scielo.brscielo.br

Spinal Nerve Ligation (SNL): Involves the tight ligation of specific spinal nerves. iipseries.orgscielo.brscielo.br

These injuries lead to behaviors that mimic human neuropathic pain, including mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus). scielo.br The efficacy of a test compound is evaluated by its ability to reverse these pain-related behaviors. scielo.org Studies have shown that certain sigma-2 receptor ligands can produce time-dependent decreases in mechanical hypersensitivity in such models, suggesting a role for the receptor in pain modulation. mdpi.comresearchgate.net

Alzheimer's Disease: Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.govnih.gov Various transgenic mouse models have been developed that overexpress proteins associated with Alzheimer's, leading to the development of similar pathologies. nih.gov The efficacy of potential treatments is assessed by their ability to:

Reduce Aβ plaque burden. nih.gov

Ameliorate cognitive deficits, often measured using behavioral tests like the Morris water maze or novel object recognition tasks. nih.gov

Mitigate other pathological markers like neuroinflammation. nih.gov

Small-molecule sigma-2 receptor ligands have been shown to displace Aβ oligomers from neurons and reverse cognitive deficits in Alzheimer's model mice, highlighting the therapeutic potential of targeting this receptor. nih.govresearchgate.net

Mechanistic Elucidation of N 4 Fluorobenzyl 3,4 Dimethoxybenzamide Bioactivity

Molecular Target Identification and Binding Modes

Currently, there is no specific information available in the scientific literature that identifies the molecular targets of N-(4-fluorobenzyl)-3,4-dimethoxybenzamide. Consequently, details regarding its binding modes remain uncharacterized. While compounds with similar structural motifs, such as benzamides, are known to interact with a variety of receptors and enzymes, any extrapolation to this specific compound would be speculative.

Interactive Data Table: Molecular Target Affinity

Metal Chelation Mechanisms in Enzyme Inhibition (e.g., PA Endonuclease, HIV-1 Integrase)

The potential for this compound to act as an inhibitor of metalloenzymes such as PA endonuclease or HIV-1 integrase through metal chelation has been considered. However, there are no published studies that demonstrate or suggest that this compound engages in such a mechanism. The structural features required for effective metal chelation in the active sites of these enzymes have not been documented for this particular molecule.

Pathways of Receptor Antagonism or Agonism

An investigation into the ability of this compound to function as a receptor antagonist or agonist has yielded no specific findings. While the benzamide (B126) scaffold is present in numerous compounds with known receptor-modulating activities, the specific effects of the 4-fluorobenzyl and 3,4-dimethoxy substitutions in this arrangement on any particular receptor have not been reported in the available scientific literature. For instance, a related compound, Itopride (B38515), which also contains a 3,4-dimethoxybenzamide (B75079) moiety, is known to be a dopamine (B1211576) D2 receptor antagonist. nih.govdroracle.ainih.govdroracle.ai However, this activity is not confirmed for this compound.

Interactive Data Table: Receptor Interaction Profile

Modulation of Key Cellular Pathways (e.g., cell cycle regulation, apoptotic induction)

There is currently no scientific evidence to suggest that this compound modulates key cellular pathways such as cell cycle regulation or the induction of apoptosis. Studies on other benzamide derivatives have shown such activities, but these findings cannot be directly attributed to this compound without specific experimental validation.

Enzyme Active Site Interactions

Detailed information regarding the specific interactions of this compound with the active sites of any enzymes is not available in the current body of scientific literature. Understanding these interactions is crucial for elucidating the mechanism of action of any bioactive compound, and the absence of such data for this molecule indicates a significant gap in its pharmacological profile.

Structure Activity Relationship Sar Studies of N 4 Fluorobenzyl 3,4 Dimethoxybenzamide Derivatives

Impact of N-Substituent Modifications on Biological Activity

The N-substituent of the benzamide (B126) scaffold, in this case, the 4-fluorobenzyl group, plays a pivotal role in molecular recognition and interaction with biological targets. Modifications to this part of the molecule can significantly alter the compound's activity.

Research on N-benzyl benzamide derivatives has shown that the nature and substitution pattern of the benzyl (B1604629) ring are critical for biological activity. For instance, in a series of N-benzylbenzamide derivatives developed as tubulin polymerization inhibitors, the substituents on the benzyl ring were found to be crucial for their antiproliferative activities. nih.gov Similarly, studies on N-benzyl benzamides as selective butyrylcholinesterase (BChE) inhibitors demonstrated that modifications on the N-benzyl moiety significantly influenced both the potency and selectivity of the compounds. nih.gov

The general findings from various studies on related benzamide structures indicate that:

Aromatic vs. Aliphatic Substituents: An aromatic group like benzyl is often essential for activity, suggesting a key π-π stacking interaction with the target protein. Replacing the benzyl group with aliphatic chains typically leads to a significant loss of potency.

Substitution on the Benzyl Ring: The position and electronic nature of substituents on the benzyl ring can fine-tune the activity. Electron-withdrawing or electron-donating groups can affect the electronic distribution of the ring and its interaction with the receptor. The 4-fluoro substituent, for example, is often introduced to enhance metabolic stability and binding affinity.

Steric Factors: The size of the N-substituent is also a determining factor. Bulky substituents may cause steric hindrance, preventing the molecule from fitting into the binding pocket of the target, while smaller substituents might not provide sufficient interaction for potent activity.

| N-Substituent Modification | General Impact on Biological Activity | Rationale |

| Replacement of Benzyl Group | ||

| with Aliphatic Chains | Often leads to decreased or loss of activity. | Loss of key aromatic interactions (e.g., π-π stacking) with the target. |

| with other Aryl Groups (e.g., phenyl, naphthyl) | Activity is retained or modulated depending on the ring system. | Indicates the importance of an aromatic moiety for binding. |

| Substitution on the N-Benzyl Ring | ||

| Introduction of small electron-withdrawing groups (e.g., F, Cl) | Can enhance potency and improve metabolic stability. | Modifies electronic properties and can form specific halogen bonds. |

| Introduction of bulky groups | May decrease activity. | Potential for steric hindrance within the binding site. |

Role of Dimethoxy Substitution Pattern on Benzamide Ring (e.g., 3,4- vs. 2,3-dimethoxy)

The methoxy (B1213986) groups on the benzamide ring are critical pharmacophoric features that can influence ligand-receptor interactions through hydrogen bonding and by affecting the conformation of the molecule. The specific positioning of these groups (e.g., 3,4-dimethoxy vs. 2,3- or 2,5-dimethoxy) can have a profound impact on the compound's biological profile.

In a study on chitin (B13524) synthesis inhibitors, 2,6-dimethoxybenzoylamino derivatives were found to be highly active. nih.gov This suggests that the spatial arrangement of the methoxy groups is crucial for proper binding to the target enzyme. The ortho-dimethoxy substitution pattern (2,6-dimethoxy) was found to be favorable for activity, while bulky substituents at the meta and para positions were detrimental. nih.gov

For dopamine (B1211576) D2 antagonists of the benzamide type, a methoxy group at the 6-position (equivalent to the 2-position in a standard benzamide) was shown to be important for activity. nih.gov Furthermore, an additional methoxy substituent at the 5-position was found to be beneficial for high activity. nih.gov This highlights that the dimethoxy substitution pattern dictates the orientation of the molecule within the binding pocket, and different patterns can lead to vastly different biological outcomes. While direct comparative studies between 3,4- and 2,3-dimethoxy patterns on the N-(4-fluorobenzyl)benzamide scaffold are limited, the existing literature on related benzamides underscores the significance of this structural feature.

| Dimethoxy Pattern | Observed Influence on Activity in Related Benzamides | Potential Rationale |

| 3,4-Dimethoxy | Commonly found in various biologically active compounds. | The methoxy groups can act as hydrogen bond acceptors and influence the overall electronic nature of the ring. |

| 2,6-Dimethoxy | Shown to be favorable for chitin synthesis inhibitors. nih.gov | Ortho-methoxy groups can force the benzamide ring into a specific, biologically active conformation. |

| 2,5-Dimethoxy | May lead to different activity profiles compared to other isomers. | Alters the hydrogen bonding and electronic properties relative to the 3,4- or 2,6-patterns. |

| 2,3-Dimethoxy | Less commonly explored, but would present a unique electronic and steric profile. | The adjacent methoxy groups could influence planarity and interaction with the target. |

Influence of Halogenation (Fluorine) on Compound Potency and Selectivity

The introduction of halogen atoms, particularly fluorine, is a widely used strategy in medicinal chemistry to modulate a compound's properties. The 4-fluoro substituent on the N-benzyl ring of N-(4-fluorobenzyl)-3,4-dimethoxybenzamide is a key feature that can significantly influence its potency and selectivity.

Fluorine possesses unique properties, including high electronegativity, a small atomic radius similar to hydrogen, and the ability to form strong bonds with carbon. tandfonline.com These characteristics can lead to several beneficial effects:

Enhanced Binding Affinity: The electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target receptor. sci-hub.se Fluorine can also participate in non-classical hydrogen bonds and other non-covalent interactions, further stabilizing the ligand-receptor complex. researchgate.net

Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability. tandfonline.com

Modulation of Physicochemical Properties: Fluorination can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and the blood-brain barrier. tandfonline.comsci-hub.se

In various classes of benzamide derivatives, halogenation has been shown to be a critical determinant of activity. For example, in a series of halogenated benzamide derivatives developed as potential radioligands for D2-like dopamine receptors, the type and position of the halogen atom significantly affected the binding affinity. nih.gov

Significance of Additional Structural Moieties on Pharmacological Profile (e.g., pyrrolidine (B122466), piperazine (B1678402), coumarin)

Incorporating additional structural moieties, such as heterocyclic rings like pyrrolidine and piperazine, or fused ring systems like coumarin (B35378), into the this compound scaffold is a common strategy to explore new pharmacological activities and improve drug-like properties.

Pyrrolidine: The pyrrolidine ring is a versatile scaffold found in many biologically active compounds. nih.gov Its incorporation can introduce a basic nitrogen atom, which can be protonated at physiological pH, leading to improved aqueous solubility and the potential for ionic interactions with the target. The stereochemistry of the pyrrolidine ring can also be crucial for activity, allowing for precise spatial orientation of substituents. nih.govnih.gov The diverse substitution patterns possible on the pyrrolidine ring allow for fine-tuning of the pharmacological profile. bohrium.com

Piperazine: Piperazine is another important heterocycle frequently used in drug design due to its diverse pharmacological activities. ontosight.airesearchgate.net It contains two nitrogen atoms, providing opportunities for substitution and for forming hydrogen bonds and ionic interactions. researchgate.net The piperazine ring can act as a linker to introduce other functional groups, and its derivatives have shown a wide range of central nervous system activities. researchgate.net The presence of the piperazine moiety can significantly influence a compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Coumarin: Coumarins are a class of compounds containing a fused benzene (B151609) and α-pyrone ring system. researchgate.net They exhibit a wide range of biological activities, and their rigid, planar structure can serve as a scaffold for developing new therapeutic agents. ajchem-a.com Hybrid molecules that combine a coumarin moiety with other pharmacophores, such as a benzamide, can exhibit synergistic or novel biological activities. researchgate.netnih.gov The coumarin ring can engage in various non-covalent interactions, including π-π stacking and hydrogen bonding, which can contribute to target binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analyses for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov QSAR models are valuable tools for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. ingentaconnect.comijpsr.com

For benzamide derivatives, QSAR studies have been successfully employed to understand the key structural features required for their activity. nih.gov These studies typically involve the following steps:

Data Set Preparation: A series of structurally related benzamide derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to build a model that correlates the descriptors with the biological activity. researchgate.netnih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

A QSAR study on benzamide-type dopamine D2 antagonists established a relationship indicating the dominating influence of substituents at the 3-position of the benzamide ring and the importance of the (S)-configuration in the side chain for activity. nih.gov Such models can provide valuable insights into the ligand-receptor interactions and guide the design of more potent and selective this compound derivatives.

Computational and Molecular Modeling Approaches

Ligand-Receptor Docking Simulations for Binding Mode Prediction

Ligand-receptor docking simulations are a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a receptor's active site. This prediction is based on scoring functions that estimate the binding affinity. For N-(4-fluorobenzyl)-3,4-dimethoxybenzamide, docking studies would be pivotal in identifying potential protein targets and elucidating the specific interactions that stabilize the ligand-receptor complex.

In studies of similar benzamide (B126) derivatives, molecular docking has been successfully employed to predict binding modes within the active sites of various enzymes, such as protein kinases. nih.gov For instance, research on 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors revealed key interactions within the ATP-binding site. nih.gov It is plausible that this compound would also engage in a series of hydrogen bonds and hydrophobic interactions. The 3,4-dimethoxybenzoyl moiety could act as a hydrogen bond acceptor, while the fluorobenzyl group could form hydrophobic and halogen-bond interactions. The amide linkage is also a critical feature, capable of forming strong hydrogen bonds with amino acid residues in a receptor's binding pocket.

A typical docking workflow for this compound would involve:

Preparation of the Ligand: Generation of a 3D conformation of this compound and optimization of its geometry.

Receptor Selection and Preparation: Identification of a potential biological target (e.g., a kinase, a G-protein coupled receptor, etc.) and preparation of its 3D structure, often obtained from the Protein Data Bank (PDB). This involves removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using software like AutoDock, GOLD, or Glide to place the ligand into the defined binding site in various orientations and conformations.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that predicts binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

For example, in a hypothetical docking study with a protein kinase, the dimethoxy groups might interact with the hinge region, a common binding motif for kinase inhibitors, while the fluorobenzyl group could occupy a hydrophobic pocket. The predicted binding mode would provide a structural basis for its potential biological activity and guide further optimization of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the conformational flexibility of this compound and the stability of its interactions with a target receptor.

MD simulations on benzamide derivatives have been used to validate docking results and to understand the dynamic behavior of the ligand-protein complex. nih.govtandfonline.com A simulation would typically be run for tens to hundreds of nanoseconds to observe the stability of the predicted binding pose. Key analyses from an MD simulation of this compound complexed with a receptor would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position in the binding site over the simulation time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between the ligand and the receptor, providing insights into the key interactions that stabilize the complex.

Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to estimate the binding free energy, which can provide a more accurate prediction of binding affinity than docking scores alone.

These simulations could reveal, for instance, that the 3,4-dimethoxybenzamide (B75079) core remains rigidly bound through persistent hydrogen bonds, while the fluorobenzyl tail exhibits greater flexibility, exploring different sub-pockets within the binding site. This information is invaluable for understanding the determinants of binding affinity and for designing derivatives with improved potency.

Pharmacophore Modeling for Key Structural Features

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (structure-based) or from a set of active molecules (ligand-based).

For this compound, a pharmacophore model would highlight the key structural features responsible for its putative biological activity. Based on its structure, a hypothetical pharmacophore model could include:

Hydrogen Bond Acceptors: The oxygen atoms of the dimethoxy groups and the carbonyl oxygen of the amide.

Hydrogen Bond Donor: The nitrogen atom of the amide.

Aromatic Rings: The dimethoxy-substituted phenyl ring and the fluorophenyl ring.

Hydrophobic Feature: The benzyl (B1604629) group.

Studies on fluorinated benzamides as cholesteryl ester transfer protein (CETP) inhibitors have successfully used pharmacophore modeling to identify key features for activity, which included hydrophobic and aromatic functionalities. researchgate.net Similarly, pharmacophore models for benzamide derivatives as kinase inhibitors often feature hydrogen bond donors and acceptors corresponding to the amide linkage, and aromatic features for interaction with the adenine-binding region. scirp.org

A generated pharmacophore model for this compound could be used as a 3D query to screen large compound libraries for new molecules with similar key features and potentially similar biological activity.

Prediction of Bioactivity and Potential Interaction Sites

The bioactivity of this compound and its potential interaction sites can be predicted using various computational approaches, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning-based methods.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jppres.comunair.ac.id For a series of N-benzylbenzamide derivatives, a QSAR model could be developed to predict their activity against a particular target. The model would use molecular descriptors (e.g., physicochemical properties, topological indices, and quantum chemical parameters) to quantify the structural features of the molecules and correlate them with their measured biological activities.

For this compound, relevant descriptors might include:

LogP: A measure of lipophilicity.

Molecular Weight: The mass of the molecule.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity.

Electronic parameters: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

While a specific QSAR model for this compound is not available in the public domain, studies on related benzamide derivatives have demonstrated the utility of this approach in predicting anticancer and other biological activities. jppres.comunair.ac.id

In Silico ADME Prediction for Closely Related Derivatives

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. mdpi.comnih.gov Various computational models and software are available to predict these properties for this compound and its derivatives.

A study on the ADME properties of N-benzylbenzamide and its derivatives provides a good reference for the likely profile of this compound. The table below is based on data for closely related compounds and provides a predictive overview of key ADME parameters.

| Parameter | Predicted Value for this compound (Estimated) | Significance |

|---|---|---|

| Molecular Weight (g/mol) | 289.30 | Generally, values <500 are preferred for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol/Water Partition Coefficient) | ~3.0-3.5 | Indicates good lipophilicity for membrane permeability. Values <5 are favorable. |

| Hydrogen Bond Donors | 1 | Fewer than 5 are preferred for good oral absorption. |

| Hydrogen Bond Acceptors | 4 | Fewer than 10 are preferred for good oral absorption. |

| Topological Polar Surface Area (TPSA) (Ų) | ~50-60 | Values <140 Ų are generally associated with good cell permeability. |

| Gastrointestinal (GI) Absorption | High | Predicts good absorption from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeability | Likely Permeant | Suggests the compound may be able to cross the blood-brain barrier. |

| Bioavailability Score | ~0.55 | A score indicating a reasonable probability of the compound having good oral bioavailability. |

These in silico predictions suggest that this compound and its closely related derivatives are likely to possess favorable drug-like properties, making them interesting candidates for further investigation.

Development of Analogues and Derivatives of N 4 Fluorobenzyl 3,4 Dimethoxybenzamide

Design Principles for Novel Benzamide (B126) Scaffolds based on N-(4-fluorobenzyl)-3,4-dimethoxybenzamide

The design of novel benzamide scaffolds originating from this compound is guided by several key principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. The N-benzylbenzamide core is recognized as a "merged pharmacophore," a strategic combination of two distinct chemical entities that can interact with multiple biological targets or provide a superior fit to a single target. researchgate.netacs.org

Furthermore, the principle of bioisosteric replacement is frequently employed, where functional groups are substituted with other groups that have similar physical or chemical properties. This can lead to improved biological activity, reduced toxicity, or altered metabolic stability. For example, the amide linker itself can be a target for modification to enhance stability or alter binding modes. mdpi.com The overarching goal of these design principles is to systematically probe the chemical space around the this compound scaffold to identify derivatives with optimized biological profiles.

Synthesis and Evaluation of Substituted Benzamide Derivatives

The synthesis of derivatives of this compound typically involves standard amide coupling reactions between a substituted benzoic acid and a substituted benzylamine. The evaluation of these synthesized compounds is then carried out through a variety of in vitro and in vivo assays, depending on the therapeutic target of interest.

Modifications to the 3,4-dimethoxybenzoyl portion of the molecule have been a key area of investigation. The methoxy (B1213986) groups are significant as they can act as hydrogen bond acceptors and influence the electronic nature of the aromatic ring. Researchers have explored the impact of altering the number and position of these methoxy groups, as well as replacing them with other substituents. mdpi.com For instance, the substitution pattern on the benzoyl ring has been shown to be critical for the activity of some benzamide derivatives as inhibitors of the cell division protein FtsZ. mdpi.com In one study on benzamide derivatives, moving from a benzodioxane (a related structure to the dimethoxybenzoyl moiety) to a more lipophilic benzoxathiane resulted in increased antibacterial potency. mdpi.com This suggests that modulating the lipophilicity of this part of the molecule can be a fruitful strategy.

The following table illustrates hypothetical modifications on the 3,4-dimethoxybenzoyl moiety and their potential impact on biological activity based on general principles observed in related benzamide series.

| Modification | Rationale | Predicted Outcome on Activity |

| Removal of one methoxy group | Investigate the importance of both methoxy groups for binding. | May decrease or alter activity, depending on the target. |

| Shifting methoxy groups (e.g., to 2,4- or 2,5-positions) | Explore the optimal positioning for target interaction. | Could enhance or diminish activity based on steric and electronic effects. |

| Replacement with hydroxyl groups | Introduce hydrogen bond donor capabilities. | May increase aqueous solubility and alter binding interactions. |

| Replacement with halogens (e.g., Cl, F) | Modify electronic properties and lipophilicity. | Could lead to enhanced binding through halogen bonding. |

| Introduction of a third substituent | Probe for additional binding pockets. | May increase potency if the substituent interacts favorably with the target. |

The N-benzyl fluorophenyl moiety is another critical component of the scaffold that has been extensively modified. The fluorine atom on the benzyl (B1604629) ring can participate in favorable interactions with biological targets and can also block metabolic oxidation, thereby improving the pharmacokinetic profile of the compound. mdpi.com Studies on related N-benzyl derivatives have shown that the position and nature of the substituent on the benzyl ring can have a profound impact on biological activity. For example, in a series of N-benzyl piperidines, substitutions at the ortho and meta positions of the benzyl ring led to a broad range of affinities and selectivities for different monoamine transporters.

The table below outlines potential alterations to the N-benzyl fluorophenyl moiety and their rationale.

| Modification | Rationale | Predicted Outcome on Activity |

| Moving the fluorine to the ortho- or meta-position | Investigate the optimal position for fluorine-target interactions. | Could significantly alter binding affinity and selectivity. |

| Replacing fluorine with other halogens (Cl, Br) | Modulate the electronic and steric properties of the ring. | May lead to changes in potency and metabolic stability. |

| Introducing additional substituents (e.g., methyl, trifluoromethyl) | Explore steric and electronic effects on binding. | Could enhance potency by occupying additional hydrophobic pockets. |

| Replacing the phenyl ring with a heterocyclic ring (e.g., pyridine, thiophene) | Introduce new hydrogen bonding possibilities and alter physicochemical properties. | May lead to novel biological activities or improved selectivity. |

Structure-Based Drug Design Strategies informed by this compound Research

Structure-based drug design (SBDD) is a powerful tool that utilizes the three-dimensional structural information of a biological target to guide the design of new ligands. mdpi.com In the context of this compound, SBDD can be employed to understand how this molecule and its analogues bind to their target proteins at the molecular level. Computational techniques such as molecular docking can be used to predict the binding poses of newly designed derivatives and to estimate their binding affinities. mdpi.com

For instance, if the target protein of this compound is known, its crystal structure can be used to perform in silico screening of virtual libraries of benzamide derivatives. This can help to prioritize the synthesis of compounds that are most likely to be active. Molecular dynamics simulations can also be used to study the dynamic behavior of the ligand-protein complex, providing insights into the stability of the interaction and the role of key amino acid residues. mdpi.com The insights gained from these computational studies can then be used to iteratively refine the design of new analogues with improved potency and selectivity. This iterative cycle of design, synthesis, and testing, guided by SBDD, can significantly accelerate the drug discovery process.

Future Research Directions and Therapeutic Implications

Exploration of Undiscovered Biological Targets for N-(4-fluorobenzyl)-3,4-dimethoxybenzamide

The benzamide (B126) scaffold is a versatile pharmacophore present in a variety of approved drugs with diverse biological targets. ontosight.aiontosight.ai Given the structure of this compound, several families of proteins could be considered high-priority for target identification studies.

Potential Target Classes:

G-Protein Coupled Receptors (GPCRs): Many benzamide derivatives exhibit activity at GPCRs, including dopamine (B1211576) and serotonin (B10506) receptors. For instance, Itopride (B38515), which shares the 3,4-dimethoxybenzamide (B75079) core, is a dopamine D2 receptor antagonist. droracle.aicymitquimica.com Screening this compound against a panel of GPCRs could uncover novel activities.

Ion Channels: Substituted benzamides have been shown to modulate various ion channels. Future research could involve electrophysiological screening to determine if this compound affects sodium, potassium, or calcium channels, which are important targets for neurological and cardiovascular diseases.

Enzymes: The benzamide moiety is a key feature in inhibitors of enzymes like histone deacetylases (HDACs) and glycogen (B147801) phosphorylase. nih.govresearchgate.net Biochemical assays against a panel of clinically relevant enzymes could reveal unexpected inhibitory activity. For example, some benzamide derivatives act as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in cancer and inflammation. rsc.org

A hypothetical target screening cascade could yield primary hits for further validation, as illustrated in the table below.

| Target Class | Screening Method | Hypothetical Outcome | Potential Therapeutic Area |

| GPCRs | Radioligand Binding Assays | High affinity for a serotonin receptor subtype | Psychiatry, Neurology |

| Ion Channels | Automated Patch-Clamp | Selective blockade of a specific potassium channel | Cardiology, Neuroscience |

| Kinases | Kinase Inhibition Panel | Moderate inhibition of a cancer-related kinase | Oncology |

| Epigenetic Enzymes | HDAC Activity Assay | Selective inhibition of a Class I HDAC enzyme | Oncology, Inflammatory Diseases |

Optimization of Potency and Selectivity through Advanced Molecular Design

Should initial screening identify a promising biological target, the structure of this compound provides multiple avenues for medicinal chemistry optimization. The strategic incorporation of fluorine is a well-established strategy in drug design to enhance properties like metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.netnih.gov

Key Optimization Strategies:

Structure-Activity Relationship (SAR) Studies: Systematic modification of different parts of the molecule would be crucial. This includes altering the substitution pattern on both the benzyl (B1604629) and benzamide rings to probe the binding pocket of the target.

Fluorine Substitution: The placement of the fluorine atom on the benzyl ring can be varied (e.g., ortho- or meta-positions) to fine-tune electronic properties and interactions with the target protein. nih.gov The addition of further fluorine atoms or trifluoromethyl groups could also be explored to enhance lipophilicity and metabolic stability. acs.org

Bioisosteric Replacement: The methoxy (B1213986) groups on the benzamide ring could be replaced with other hydrogen bond acceptors or donors to improve potency and selectivity. Similarly, the amide linker could be replaced with other stable linkers to alter the compound's conformational flexibility.

The goal of such an optimization campaign would be to improve the compound's profile, as shown in the hypothetical progression below.

| Compound | Modification | Target Affinity (IC₅₀) | Selectivity (vs. Off-Target) |

| Lead Compound | N/A | 5.2 µM | 10-fold |

| Analog 1 | Relocated fluorine to ortho-position | 1.1 µM | 25-fold |

| Analog 2 | Replaced methoxy with hydroxyl groups | 0.8 µM | 30-fold |

| Optimized Candidate | Combined modifications + bioisostere | 85 nM | >100-fold |

Development of Innovative Analytical Techniques for Comprehensive Characterization

Thorough characterization is essential for any new chemical entity in a drug discovery pipeline. While standard techniques like NMR and mass spectrometry are fundamental, advanced analytical methods would be required for a comprehensive understanding of this compound.

Applicable Analytical Methods:

Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) would be essential for purification and impurity profiling. sigmaaldrich.comresearchgate.net Chiral chromatography could be employed if chiral analogs are synthesized.